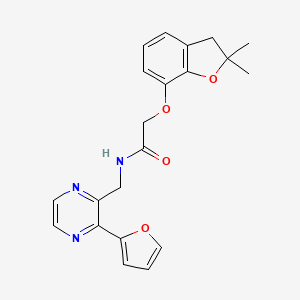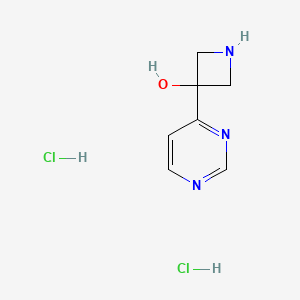
1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,2-dimethylcyclopropan-1-amine hydrochloride is a chemical compound . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2,2-dimethylcyclopropan-1-amine consists of a three-membered cyclopropane ring with two methyl groups attached to one of the carbons. The same carbon is also attached to an amine group that is further connected to a benzyl group .Wissenschaftliche Forschungsanwendungen
Bioconjugation in Aqueous Media
The chemical reactivity of carbodiimide, specifically 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), in forming amide bonds between carboxylic acid and amine in aqueous media has been studied. This reactivity is crucial for bioconjugation processes, where EDC's stability varies across different pH levels, and its interaction with carboxyl groups depends on their ability to cyclize, affecting the formation of amides and urea derivatives Nakajima & Ikada, 1995.
Synthesis of Cyclopropylamine Derivatives
Research into the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides highlights the production of these compounds from cyclopropylacetylene and 6-chlorohex-1-yne. These findings contribute to the development of new synthetic routes and derivatives of cyclopropylamine, offering potential utility in various chemical syntheses and pharmaceutical applications Kozhushkov et al., 2010.
Antidepressant Agent Analogs
The exploration of 3-amino-1,1-diaryl-2-propanols for their potential as antidepressant agents indicates the significance of structural analogs of 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride. These studies underscore the chemical versatility and therapeutic potential of compounds derived from or related to this compound, demonstrating a broad spectrum of activity beyond their initial chemical properties Clark et al., 1979.
Structural Diversity through Alkylation and Ring Closure
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in generating a diverse library of compounds via alkylation and ring closure reactions exemplifies the potential of derivatives of this compound in creating structurally varied chemical entities. This approach facilitates the development of novel compounds with possible applications in drug discovery and material science Roman, 2013.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-Benzyl-2,2-dimethylcyclopropan-1-amine hydrochloride are not available, there is a trend in the field of chemistry towards the use of green and sustainable solvents, and the development of stereospecific reactions to increase yield and decrease the cost of manufacturing procedures . This could potentially influence future research and applications of this compound.
Eigenschaften
IUPAC Name |
1-benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-11(2)9-12(11,13)8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKPSMOIWDFMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CC2=CC=CC=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)



![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)


![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)
